
D-Alanyl-O-(4-nitrobenzoyl)-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Alanyl-O-(4-nitrobenzoyl)-L-serine: is a synthetic compound that combines the amino acids D-alanine and L-serine with a 4-nitrobenzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with D-alanine and L-serine.
Protection of Functional Groups: The amino and hydroxyl groups of the amino acids are protected to prevent unwanted reactions.
Coupling Reaction: The protected D-alanine is coupled with the protected L-serine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of 4-Nitrobenzoyl Group: The 4-nitrobenzoyl group is introduced through an esterification reaction using 4-nitrobenzoyl chloride.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: D-Alanyl-O-(4-aminobenzoyl)-L-serine.
Hydrolysis: D-Alanine, L-serine, and 4-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under different conditions.
Biology:
- Investigated for its potential as a biochemical probe.
- Used in studies of enzyme-substrate interactions.
Medicine:
- Explored for its potential as a drug candidate.
- Studied for its effects on biological pathways and cellular processes.
Industry:
- Potential applications in the development of new materials.
- Used in the synthesis of specialty chemicals.
Mécanisme D'action
Molecular Targets and Pathways:
- The compound may interact with specific enzymes or receptors in biological systems.
- The nitro group can undergo reduction, leading to the formation of reactive intermediates that can affect cellular processes.
Comparaison Avec Des Composés Similaires
D-Alanyl-L-serine: Lacks the 4-nitrobenzoyl group, making it less reactive in certain chemical reactions.
L-Alanyl-O-(4-nitrobenzoyl)-L-serine: Similar structure but with L-alanine instead of D-alanine, which can affect its biological activity.
Uniqueness:
- The presence of both D-alanine and L-serine provides unique stereochemical properties.
- The 4-nitrobenzoyl group adds reactivity and potential for further functionalization.
Propriétés
Numéro CAS |
921933-83-7 |
|---|---|
Formule moléculaire |
C13H15N3O7 |
Poids moléculaire |
325.27 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-(4-nitrobenzoyl)oxypropanoic acid |
InChI |
InChI=1S/C13H15N3O7/c1-7(14)11(17)15-10(12(18)19)6-23-13(20)8-2-4-9(5-3-8)16(21)22/h2-5,7,10H,6,14H2,1H3,(H,15,17)(H,18,19)/t7-,10+/m1/s1 |
Clé InChI |
KAJGRIHIBWYJNM-XCBNKYQSSA-N |
SMILES isomérique |
C[C@H](C(=O)N[C@@H](COC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O)N |
SMILES canonique |
CC(C(=O)NC(COC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanone, [4-(methylsulfonyl)[1,1'-biphenyl]-2-yl][4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-piperazinyl]-](/img/structure/B12616553.png)
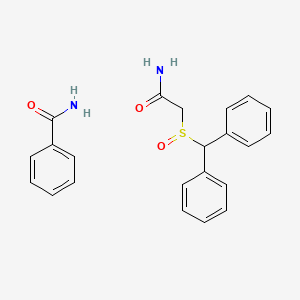
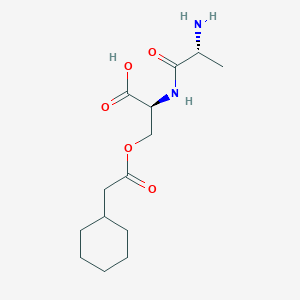


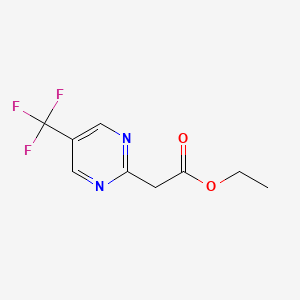
![3-Iodo-N-[2-(morpholin-4-yl)pyridin-4-yl]benzamide](/img/structure/B12616597.png)
![Ethyl 2-[(4-methoxyphenyl)methyl]-3-(methylamino)propanoate](/img/structure/B12616603.png)

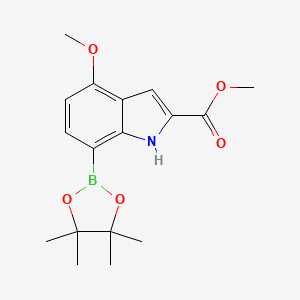

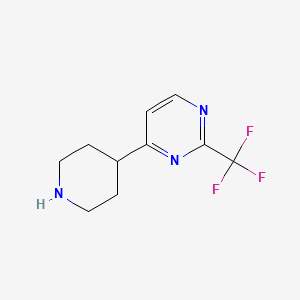

![(3R)-N-[(2S)-1-(cyclohexylamino)-4-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B12616636.png)
